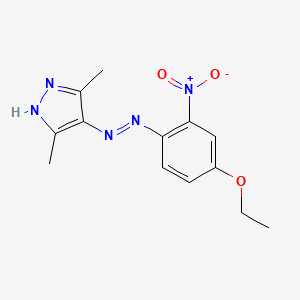

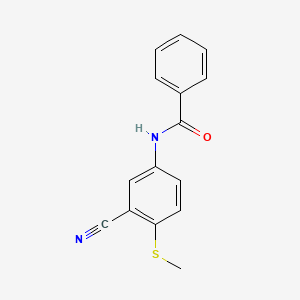

![molecular formula C23H22ClN3OS2 B2838894 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1163144-88-4](/img/structure/B2838894.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis . Some benzothiazole derivatives have also been evaluated for anti-inflammatory activity .

Synthesis Analysis

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition

A study by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on the metabolic stability of these compounds. The research highlighted the importance of benzothiazole derivatives in improving metabolic stability, which is crucial for the efficacy of PI3Kα and mTOR inhibitors in vitro and in vivo. These findings underscore the compound's relevance in cancer research and therapy development Stec et al., 2011.

ACAT-1 Inhibition for Treating Incurable Diseases

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which is significant for treating diseases involving ACAT-1 overexpression. This research provides insights into the therapeutic applications of benzothiazoline acetamide derivatives in treating diseases related to cholesterol metabolism Shibuya et al., 2018.

Novel H3 Receptor Antagonist

Medhurst et al. (2007) discussed GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, highlighting its potential in treating Alzheimer's disease and other cognitive disorders. The compound's ability to bind to histamine H3 receptors in the Alzheimer's disease brain and improve cognitive performance in preclinical models is particularly noteworthy Medhurst et al., 2007.

Antimicrobial Activity

The synthesis and evaluation of novel sulfonamide derivatives, as studied by Fahim et al. (2019), demonstrated good antimicrobial activity. These findings are relevant for developing new antimicrobial agents, highlighting the compound's potential in addressing resistance issues Fahim et al., 2019.

Synthesis of Heterocycles for Insecticidal Use

Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis. This research indicates the potential agricultural applications of such compounds in pest management Fadda et al., 2017.

Mécanisme D'action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is believed to result in potent anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . This disruption leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis, specifically targeting the enzyme DprE1 . The inhibition of DprE1 disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall, leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death and demonstrating anti-tubercular activity .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2.ClH/c1-15(27)24-22-21(23-25-18-9-5-6-10-19(18)28-23)17-11-12-26(14-20(17)29-22)13-16-7-3-2-4-8-16;/h2-10H,11-14H2,1H3,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJJGWFYIOAMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

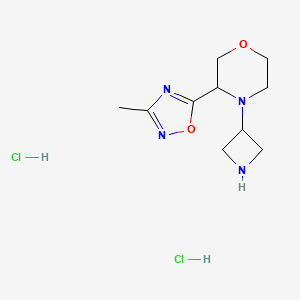

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide](/img/structure/B2838813.png)

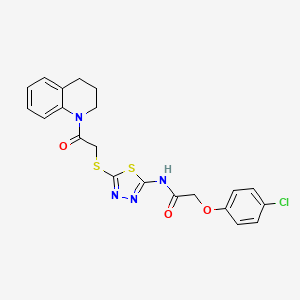

![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

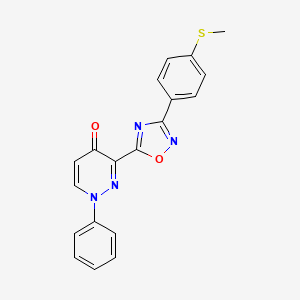

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)